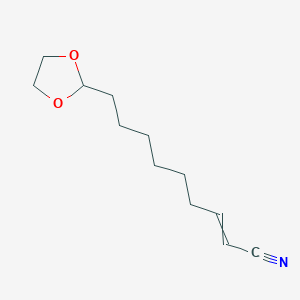![molecular formula C9H18N2O B14624143 N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine CAS No. 56400-68-1](/img/structure/B14624143.png)
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is an organic compound that features both an aziridine ring and an oxan-2-amine group Aziridines are three-membered heterocycles containing nitrogen, known for their significant angle strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine typically involves the reaction of aziridine with oxan-2-amine derivatives. One common method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . Another method involves the amination of 1,2-dichloroethane followed by cyclization of 2-chloroethylamine .
Industrial Production Methods
Industrial production of aziridine derivatives often requires high temperatures and the use of oxide catalysts to effect dehydration . The Nippon Shokubai process is one such method that has been employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to form reactive intermediates.
Industry: Utilized in the production of coatings, adhesives, and crosslinking agents.
Wirkmechanismus
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine involves its interaction with molecular targets such as ACE2. By inhibiting ACE2, the compound can prevent the constriction of coronary blood vessels and reduce vascular resistance and oxygen consumption . This inhibition can also prevent viral attachment and entry by shifting the residues that would bind to the SARS-CoV S-glycoprotein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring with significant angle strain.
1-Aziridineethanol: Contains both an aziridine ring and an ethanol group, used in similar applications.
N-(2-aminoethyl)-1-aziridineethanamine: Another aziridine derivative with potential ACE2 inhibitory activity.
Uniqueness
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is unique due to its combination of an aziridine ring and an oxan-2-amine group, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
56400-68-1 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N-[2-(aziridin-1-yl)ethyl]oxan-2-amine |
InChI |
InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2 |
InChI-Schlüssel |
XCZQZZIWCYUVQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)NCCN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


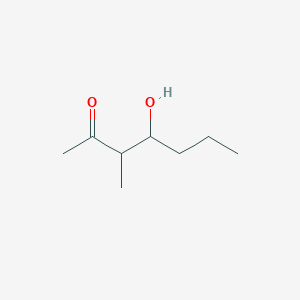

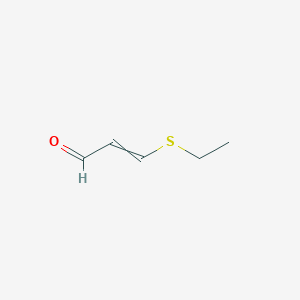
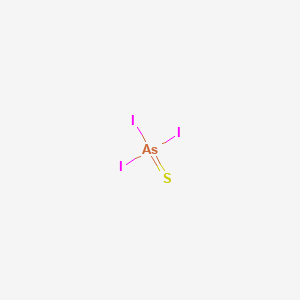


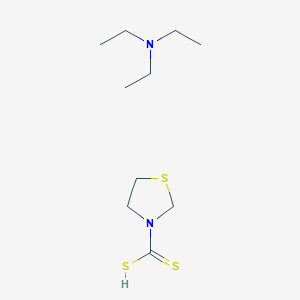
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
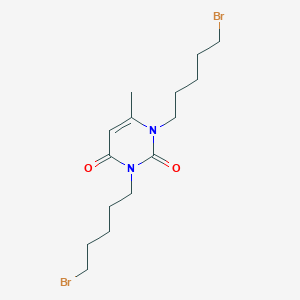

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)

